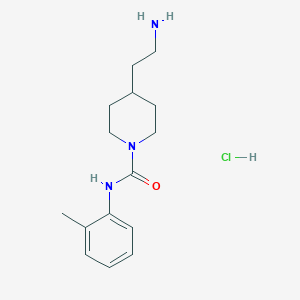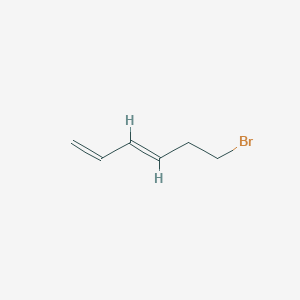
6-Bromohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromohexa-1,3-diene is a chemical compound with the molecular formula C6H9Br . It has a molecular weight of 161.04 .
Synthesis Analysis
The synthesis of 1,3-dienes, such as 6-Bromohexa-1,3-diene, can be achieved through various methods. One such method involves the reductive coupling of alkynes, which is a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes . Another method involves the palladium-catalyzed cross-coupling of α-substituted acrylamides with 2-bromo-3,3,3-trifluoropropene to produce stereoselectively trifluoromethylated 1,3-butadienes .Molecular Structure Analysis
The molecular structure of 6-Bromohexa-1,3-diene consists of a six-carbon chain with a bromine atom attached to one end of the chain . The carbon chain contains two double bonds, making it a diene .Physical And Chemical Properties Analysis
The boiling point of 6-Bromohexa-1,3-diene is predicted to be 164.6±9.0 °C and its density is predicted to be 1.243±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Stereospecific 1,3-Diene Carbonyls
The 6-Bromohexa-1,3-diene can be used in the synthesis of various 1,3-dienals or 1,3-dienones . This strategy is applicable in both intramolecular and intermolecular protocols . It features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .
Stereoselective Synthesis of 1,3-Dienes
6-Bromohexa-1,3-diene can be used in the stereoselective synthesis of conjugated dienes . The configuration of the double bonds often influences the stereochemical course of the reactions in which 1,3-dienes are employed, so stereoselective access to these precious building blocks is always welcomed .
3. Construction of Natural Products and Drug Candidates The 1,3-butadiene motif, which includes 6-Bromohexa-1,3-diene, is widely found in many natural products and drug candidates with relevant biological activities .
4. Access to a Wide Range of Functional Group Transformations Dienes like 6-Bromohexa-1,3-diene are important targets for synthetic chemists, due to their ability to give access to a wide range of functional group transformations, including a broad range of C-C bond-forming processes .
Use in Polymerization Processes
Conjugated dienes like 6-Bromohexa-1,3-diene are employed as building blocks in polymerization processes and thus drive important developments in materials science .
6. Use in Fundamental Methodologies in Synthesis These compounds find applications in many fundamental methodologies in synthesis (cycloaddition, metathesis, ene-reaction, oxidoreduction, or reductive aldolization for instance) .
Wirkmechanismus
Zukünftige Richtungen
The future directions in the study and application of 1,3-dienes, such as 6-Bromohexa-1,3-diene, could involve the development of more efficient and sustainable synthetic protocols . Additionally, given the wide range of reactions that 1,3-dienes can undergo, they could be used as building blocks for the construction of a variety of complex molecules .
Eigenschaften
IUPAC Name |
(3E)-6-bromohexa-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H,1,5-6H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEYAKZZSGJDFG-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromohexa-1,3-diene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

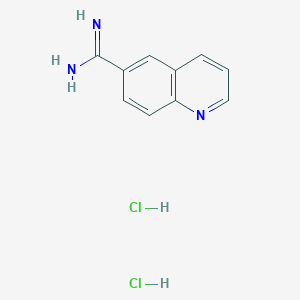
![5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2656708.png)
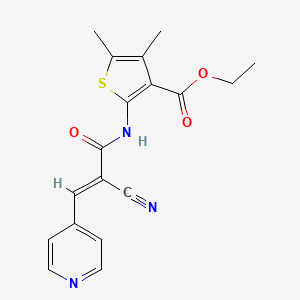
![3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2656710.png)
![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2656711.png)
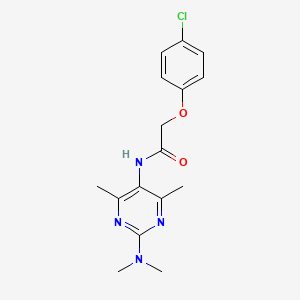

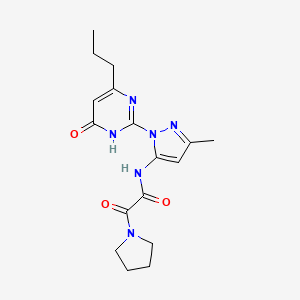
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2656718.png)

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2656722.png)
![N-(1-cyanocyclohexyl)-2-({1,1'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-yl}amino)acetamide](/img/structure/B2656723.png)
